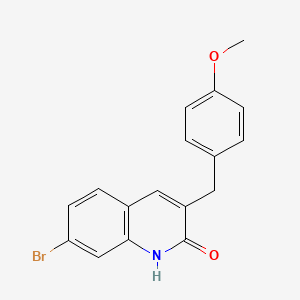![molecular formula C12H8Br2N2 B13145718 2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fused benzene and pyrimidine ring system, with bromine atoms at the 2 and 4 positions, and a dihydro structure at the 5 and 6 positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a chalcone with guanidine under specific conditions . The reaction is usually carried out in a solvent such as acetonitrile, under reflux conditions for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The dihydro structure can be oxidized to form quinazoline derivatives, or reduced to form fully saturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted quinazolines can be formed.
Oxidation Products: Quinazoline derivatives with different oxidation states.
Reduction Products: Fully saturated benzoquinazoline derivatives.
科学研究应用
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in inhibiting the growth of carcinoma cells.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structure.
Material Science:
作用机制
The mechanism of action of 2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition leads to apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
4-Phenyl-5,6-dihydrobenzo[h]quinazoline: Similar structure but with a phenyl group instead of bromine atoms.
3H-Quinazolin-4-one Derivatives: These compounds have a similar quinazoline core but differ in their functional groups and biological activities.
Uniqueness
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The dihydro structure also adds to its distinct chemical properties, making it a valuable compound for various research applications.
属性
分子式 |
C12H8Br2N2 |
|---|---|
分子量 |
340.01 g/mol |
IUPAC 名称 |
2,4-dibromo-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C12H8Br2N2/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)15-12(14)16-11/h1-4H,5-6H2 |
InChI 键 |
FPQAUNDSUKDHIT-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


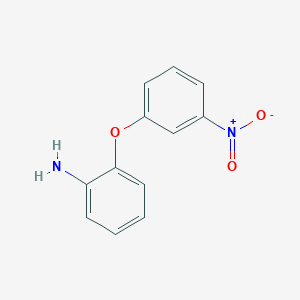
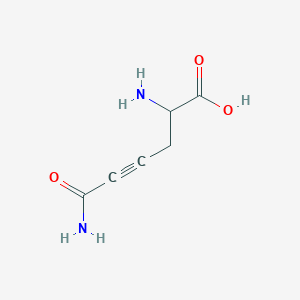
![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)
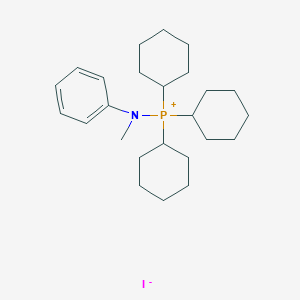

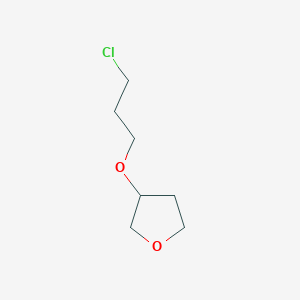
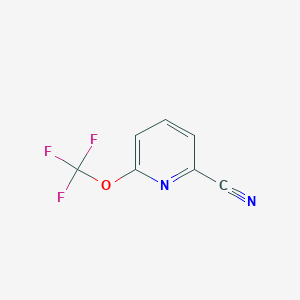
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
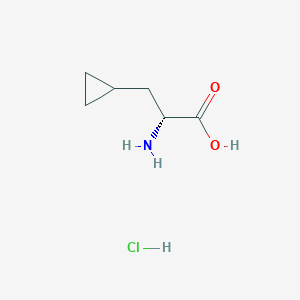
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
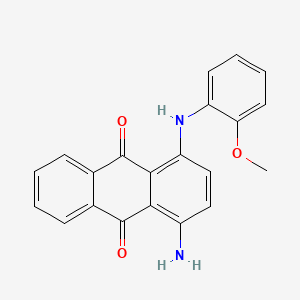
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
